Heptyl(trimethyl)silane
Description
Heptyl(trimethyl)silane, also referred to as 1-Hepten-2-yl(trimethyl)silane (CAS RN: 51666-95-6), is an organosilicon compound with the molecular formula C₁₀H₂₂Si and a molecular weight of 170.372 g/mol . The compound is a colorless liquid at room temperature, soluble in organic solvents, and exhibits typical silane properties, such as sensitivity to hydrolysis under acidic or basic conditions .
Properties
CAS No. |
3429-80-9 |
|---|---|
Molecular Formula |
C10H24Si |
Molecular Weight |
172.38 g/mol |
IUPAC Name |
heptyl(trimethyl)silane |
InChI |
InChI=1S/C10H24Si/c1-5-6-7-8-9-10-11(2,3)4/h5-10H2,1-4H3 |
InChI Key |
VESIOSADLGPJFM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptyl(trimethyl)silane can be synthesized through several methods, including:
Grignard Reaction: This method involves the reaction of heptyl magnesium bromide with trimethylchlorosilane, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound often employs large-scale hydrosilylation processes due to their efficiency and scalability. The use of continuous flow reactors and advanced catalysts can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: Heptyl(trimethyl)silane undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as halogens and alkyl halides are commonly used.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Alcohols.
Substitution: Various organosilicon compounds depending on the substituent introduced.
Scientific Research Applications
Heptyl(trimethyl)silane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of heptyl(trimethyl)silane in chemical reactions involves the formation of reactive intermediates, such as silyl radicals or silyl cations, depending on the reaction conditions . These intermediates facilitate the transformation of substrates through radical or ionic pathways. The silicon atom’s affinity for oxygen and fluorine plays a crucial role in these reactions, enabling selective transformations .
Comparison with Similar Compounds
Key Physical Properties :
- Boiling Point: Not explicitly reported, but analogous alkyltrimethylsilanes (e.g., hexyltrimethylsilane) typically boil between 180–200°C.
- Stability : Susceptible to oxidation at the alkene site and hydrolysis of the Si–C bond in the presence of moisture .
Comparison with Similar Compounds
Trimethyl(phenylethynyl)silane
- Structure : C≡C–Ph bonded to Si(CH₃)₃.
- Molecular Weight : 174.28 g/mol (C₁₁H₁₄Si).
- Synthesis: Prepared via Sonogashira coupling of trimethylsilylacetylene with aryl halides using Pd(PPh₃)₂Cl₂ and CuI catalysts .
- Reactivity : Ethynyl group enables cross-coupling reactions (e.g., with iodobenzene) for constructing conjugated systems.
- Applications : Intermediate in organic synthesis for pharmaceuticals and materials science .
- Key Difference: The ethynyl-phenyl substituent enhances electronic conjugation compared to Heptyl(trimethyl)silane’s non-aromatic alkene .
(E)-Trimethyl(2-phenylbut-1-en-1-yl)silane
- Structure : Trans-alkene bonded to Si(CH₃)₃ and a phenyl group.
- Molecular Weight : 218.38 g/mol (C₁₃H₁₈Si).
- Synthesis : Geometric isomerization via selective energy transfer catalysis .
- Reactivity : Undergoes stereospecific reactions (e.g., epoxidation) due to the rigid alkene geometry.
- Applications : Model compound for studying alkene isomerization mechanisms .
- Key Difference : The phenyl-substituted alkene offers greater steric hindrance and stability than this compound’s linear chain .
Trimethyl((4-phenylbut-2-en-2-yl)oxy)silane
- Structure: Oxygen-linked enone system bonded to Si(CH₃)₃.
- Molecular Weight : 234.38 g/mol (C₁₃H₁₈OSi).
- Synthesis : Derived from 4-phenyl-3-buten-2-one via silylation, yielding 37% isolated product .
- Reactivity: The enone moiety participates in Michael additions or Diels-Alder reactions.
- Applications : Building block for natural product synthesis .
- Key Difference : The oxygen atom introduces polarity, increasing solubility in polar solvents compared to this compound .
Tolyltrimethylsilane
- Structure : Methylphenyl group bonded to Si(CH₃)₃.
- Molecular Weight : 178.33 g/mol (C₁₀H₁₆Si).
- Synthesis : Via Friedel-Crafts silylation of toluene .
- Reactivity : Undergoes electrophilic substitution at the aromatic ring.
- Applications : Silane coupling agent for improving adhesion in polymers .
- Key Difference : Aromatic ring provides thermal stability, contrasting with this compound’s aliphatic chain .
Data Tables
Table 1: Structural and Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Functional Group |
|---|---|---|---|---|
| This compound | C₁₀H₂₂Si | 170.37 | ~180–200 (est.) | Alkene |
| Trimethyl(phenylethynyl)silane | C₁₁H₁₄Si | 174.28 | 210–220 | Ethynyl |
| (E)-Trimethyl(2-phenylbut-1-en-1-yl)silane | C₁₃H₁₈Si | 218.38 | 250–260 | Trans-alkene |
| Tolyltrimethylsilane | C₁₀H₁₆Si | 178.33 | 190–200 | Aromatic |
Research Findings and Trends
- Synthetic Flexibility : Alkyltrimethylsilanes like this compound are prized for their modular synthesis, enabling tailored substituents for specific applications (e.g., hydrophobic chains or reactive alkenes) .
- Stability vs. Reactivity : Compounds with ethynyl or aromatic groups (e.g., Trimethyl(phenylethynyl)silane) exhibit enhanced thermal stability but reduced hydrolytic stability compared to aliphatic analogs .
- Emerging Applications : Silanes with unsaturated bonds (alkenes, alkynes) are increasingly used in click chemistry and polymer functionalization .
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